molecular formula C29H52N10O6 B012313 Argiotoxin 636 CAS No. 105029-41-2

Argiotoxin 636

Cat. No.: B012313
CAS No.: 105029-41-2
M. Wt: 636.8 g/mol
InChI Key: FTNICLJXPYLDAH-GOTSBHOMSA-N
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Biological Activity

Argiotoxin 636 (ArgTX-636) is a polyamine toxin derived from the venom of the spider Argiope lobata. This compound exhibits a range of biological activities, particularly as an inhibitor of ionotropic glutamate receptors and as a regulator of melanogenesis. This article synthesizes current research findings regarding the biological activity of ArgTX-636, supported by data tables and case studies.

ArgTX-636 has the molecular formula C29H52N10O6C_{29}H_{52}N_{10}O_{6} and a molecular weight of approximately 636.79 g/mol. Its structure includes a polyamine backbone with terminal guanidino groups, which are crucial for its biological activity.

Inhibition of Ionotropic Glutamate Receptors

ArgTX-636 is recognized as a potent but nonselective blocker of ionotropic glutamate receptors, including NMDA and AMPA receptors. It binds to specific sites within the receptor channels, leading to inhibition of excitatory neurotransmission.

  • NMDA Receptor Interaction : ArgTX-636 binds to Mg²⁺ sites on NMDA receptors, exerting an inhibitory effect that has been characterized as noncompetitive. Studies indicate that it can block NMDA receptor activity at concentrations as low as 1μM1\,\mu M .
  • AMPA Receptor Interaction : The compound also shows significant activity against AMPA receptors, although its selectivity is lower compared to NMDA receptors .

Melanogenesis Regulation

Recent studies have highlighted ArgTX-636's role in regulating melanogenesis. It inhibits mushroom tyrosinase activity, which is pivotal in melanin production. Key findings include:

  • Inhibition Potency : ArgTX-636 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 8.34μM8.34\,\mu M against DOPA oxidase and 41.3μM41.3\,\mu M against DHICA oxidase in tyrosinase-related pathways .
  • Cell Viability : It has been shown to be non-cytotoxic to B16F10 melanoma cells up to concentrations of 42.1μM42.1\,\mu M, while reducing melanin production by approximately 70% compared to untreated controls .

Table 1: Inhibition Potency of ArgTX-636 on Various Receptors

Receptor TypeIC₅₀ (μM)
NMDA<1
AMPANot specified
Muscle-type nAChR15.3
Rat α9α10 nAChR200
DOPA Oxidase (Tyrosinase)8.34
DHICA Oxidase (Tyrosinase)41.3

Case Studies

  • Neuroprotection Research : A study investigated the potential of ArgTX-636 in neuroprotection against excitotoxicity mediated by glutamate. The findings suggested that due to its action on NMDA receptors, ArgTX-636 could serve as a therapeutic agent for conditions like Alzheimer's disease .
  • Cosmetic Applications : The regulatory effects on melanogenesis have led researchers to explore ArgTX-636's applications in cosmetics aimed at treating hyperpigmentation disorders. Its ability to inhibit melanin synthesis without cytotoxic effects makes it a promising candidate for such formulations .

Properties

IUPAC Name

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNICLJXPYLDAH-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909308
Record name N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105029-41-2, 108687-79-2
Record name (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105029-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Argiopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argiotoxin-636
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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